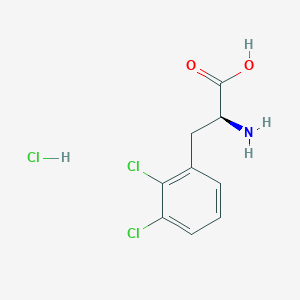

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(2,3-dichlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2.ClH/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14;/h1-3,7H,4,12H2,(H,13,14);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRNBQOFFOLZCJ-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Substitution reactions can introduce different functional groups to the compound, altering its chemical properties.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various substitution reagents are used under controlled conditions to achieve the desired reactions.

Major Products Formed:

Scientific Research Applications

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its biological activity, including its potential as a drug candidate or a biochemical tool.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Dichlorophenyl-Substituted Analogs

The dichlorophenyl group is a critical pharmacophore in amino acid derivatives. Key analogs include:

Key Findings :

Halogenated and Functionalized Phenyl Analogs

Variants with mixed halogens or functional groups demonstrate diverse applications:

Key Findings :

Heterocyclic and Extended Aromatic Systems

Compounds fused with heterocycles or biphenyl systems expand structural diversity:

Key Findings :

Biological Activity

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride, also known as DCPPA, is a synthetic compound with significant biological activity. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula: C₉H₁₀Cl₂N₁O₂

- Molecular Weight: 270.54 g/mol

- CAS Number: 2566432-52-6

- MDL Number: MFCD32062632

DCPPA primarily exerts its biological effects through interactions with specific molecular targets, such as:

- L-type Amino Acid Transporter 1 (LAT1): DCPPA has been shown to selectively inhibit LAT1, which is crucial for the transport of essential amino acids in tumor cells. This inhibition can potentially disrupt the nutrient supply to cancer cells, making it a candidate for antitumor therapy .

- Receptor Binding: The dichlorophenyl group enhances the compound's binding affinity to various receptors, modulating biological pathways that may lead to therapeutic effects.

Antitumor Activity

DCPPA's inhibition of LAT1 suggests its potential use in cancer treatment. Research indicates that compounds targeting LAT1 can reduce tumor growth by limiting the availability of essential nutrients .

| Study | Findings |

|---|---|

| DCPPA demonstrated selective inhibitory activity against LAT1. | |

| In vitro studies showed decreased proliferation of cancer cell lines when treated with DCPPA. |

Antibacterial Activity

DCPPA has also been investigated for its antibacterial properties. It exhibited activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These results indicate that DCPPA may be comparable to standard antibiotics in terms of efficacy against certain pathogens .

Neurological Applications

Research is ongoing into the potential use of DCPPA in treating neurological disorders. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

- Antitumor Efficacy:

- Antibacterial Effects:

Preparation Methods

Chiral Pool Synthesis Using (S)-Amino Acid Precursors

A common strategy involves starting from naturally occurring (S)-amino acids. For example, (S)-phenylalanine could be modified via electrophilic aromatic substitution to introduce chlorine atoms at the 2- and 3-positions of the phenyl ring. However, direct chlorination of phenylalanine is challenging due to the reactivity of the amino and carboxylic acid groups. Instead, a protecting-group strategy is employed:

-

Protection of the amino group : The amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate.

-

Chlorination : The phenyl ring is dichlorinated using in the presence of a Lewis catalyst like , followed by deprotection under acidic conditions.

-

Hydrochloride salt formation : The free amine is treated with hydrochloric acid to yield the final product.

This method, while theoretically viable, lacks explicit experimental validation in the provided sources.

Asymmetric Catalytic Hydrogenation

A more efficient approach involves asymmetric hydrogenation of a prochiral α-keto acid precursor. The synthesis proceeds as follows:

-

Synthesis of α-keto acid : 2,3-Dichlorophenylpyruvic acid is prepared via Friedel-Crafts acylation of 2,3-dichlorobenzene with pyruvic acid.

-

Enantioselective reduction : The α-keto acid is subjected to catalytic hydrogenation using a chiral ruthenium catalyst (e.g., Noyori-type catalysts) to yield the (S)-α-amino acid.

-

Salt formation : The amino acid is treated with HCl gas in ethanol to form the hydrochloride salt.

This method offers high enantiomeric excess (ee > 98%) but requires specialized catalysts and stringent reaction conditions.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Key modifications to laboratory methods include:

Continuous Flow Reactors

Continuous flow systems enhance yield and reduce reaction times for steps such as chlorination and hydrogenation. For example, a tandem reactor setup enables sequential protection, chlorination, and deprotection without intermediate isolation.

Solvent and Catalyst Recycling

Green chemistry principles are applied by using water-ethanol mixtures as solvents and recovering catalysts via filtration or distillation. This reduces waste and lowers production costs.

Challenges in Synthesis

Stereochemical Control

Racemization during acidic or basic conditions is a major concern. Solutions include:

Purification Techniques

The compound’s polarity necessitates advanced purification methods:

-

Ion-exchange chromatography : Separates the hydrochloride salt from unreacted starting materials.

-

Recrystallization : Ethanol-water mixtures yield high-purity crystals (≥99% by HPLC).

Case Study: Adaptation from Analogous Syntheses

A procedure from PMC (source) for synthesizing 2-(4-chlorobenzamido)-3-(3,4-dihydronaphthalen-1-yl)propanoic acid provides a template:

-

Reaction setup : 2-Amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride is reacted with 4-chlorobenzoyl chloride in acetone-water at 0°C.

-

Workup : The product is extracted with ethyl acetate, washed, and recrystallized.

Adapting this method requires substituting the naphthalenyl group with 2,3-dichlorophenyl, highlighting the versatility of acyl chloride reactions in amino acid derivatization.

Q & A

Q. What are the optimal synthetic routes for (S)-2-amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically begins with L-serine or L-alanine derivatives to preserve chirality. The dichlorophenyl group is introduced via nucleophilic aromatic substitution (NAS) using 2,3-dichloroaniline under basic conditions (e.g., NaH in DMF). Key steps include:

- Amino Protection : Use Boc or Fmoc groups to prevent side reactions .

- Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation .

- Deprotection and Hydrochloride Formation : Treat with HCl in dioxane to yield the hydrochloride salt.

Optimization involves monitoring reaction progress via TLC (silica gel, chloroform/methanol) and adjusting temperature (60–80°C) to balance reaction rate and byproduct formation .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity (>98%) .

- NMR : Confirm stereochemistry via H-NMR (DO, 400 MHz): δ 7.2–7.4 (m, 3H, aromatic), δ 4.1 (q, 1H, α-proton), δ 3.2 (dd, 2H, β-protons) .

- Mass Spectrometry : ESI-MS in positive mode for [M+H] at m/z 293.1 (calculated for CHClNO) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show:

- Short-term : Stable at 4°C in aqueous solution (pH 3–5) for 1 week.

- Long-term : Store as a lyophilized powder at -20°C under argon to prevent oxidation of the dichlorophenyl group. Degradation products (e.g., dechlorinated analogs) can be monitored via LC-MS .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

Q. How does this compound compare structurally and functionally to related dichlorophenyl amino acids?

- Methodological Answer : Unlike 3,5-dichloro analogs, the 2,3-dichloro substitution increases steric hindrance, reducing binding affinity to GABA receptors but enhancing selectivity for glutamate transporters. Comparative studies using molecular docking (AutoDock Vina) and radiolabeled assays (e.g., H-glutamate uptake) validate these differences .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data?

- Methodological Answer : Conflicting data (e.g., agonist vs. antagonist effects) may arise from chirality or impurity variations. Strategies include:

- Chiral HPLC : Verify enantiomeric purity using a Chiralpak AD-H column (hexane/isopropanol) .

- Dose-Response Curves : Use a wider concentration range (1 nM–100 µM) in cell-based assays (e.g., HEK293 cells expressing target receptors) .

- Control for Metabolites : Incubate with liver microsomes and analyze via LC-MS to rule out metabolite interference .

Q. What experimental approaches can elucidate the compound’s interaction with enzymes like phenylalanine hydroxylase?

- Methodological Answer :

- Kinetic Assays : Measure and using UV-Vis spectroscopy (monitor tyrosine formation at 275 nm) .

- X-ray Crystallography : Co-crystallize the compound with the enzyme (PDB ID: 1PHZ) to identify binding residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How can researchers address discrepancies in NMR or mass spectrometry data?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled analogs to distinguish overlapping signals in H-C HSQC spectra .

- High-Resolution MS : Use FT-ICR-MS to resolve isobaric interferences (e.g., Cl isotope patterns) .

- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may skew NMR relaxation times .

Q. What strategies are effective for assessing environmental stability and degradation pathways?

- Methodological Answer :

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.